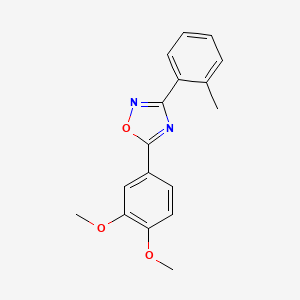
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has been the subject of extensive scientific research due to its potential application in the field of medicine. TFB is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide involves its ability to bind to a specific protein target, inhibiting its activity. This protein target is involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this protein, this compound has the potential to disrupt these processes, leading to the death of cancer cells or the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In laboratory experiments, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models of disease. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide in laboratory experiments is its high affinity for a specific protein target, which allows for precise targeting of cellular processes. Additionally, this compound has a low toxicity profile, making it relatively safe for use in laboratory experiments. One limitation of using this compound is its complex synthesis process, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research involving N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide. One potential application is in the development of new cancer therapies. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new drugs that target this process. Additionally, this compound could be further studied for its potential use in the treatment of inflammatory diseases. Finally, research could focus on improving the synthesis process for this compound, making it more accessible for use in laboratory experiments.
Synthesemethoden
The synthesis of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 6-methyl-2-pyridinylamine, which is then reacted with 3,5-bis(trifluoromethyl)benzoic acid to form the desired product. The synthesis of this compound is a complex process that requires careful attention to detail to ensure that the final product is of high purity and quality.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been the subject of extensive scientific research due to its potential application in the field of medicine. It has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs. This compound has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O/c1-8-3-2-4-12(22-8)23-13(24)9-5-10(14(16,17)18)7-11(6-9)15(19,20)21/h2-7H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZQXTWSRUGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)









![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)


![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)